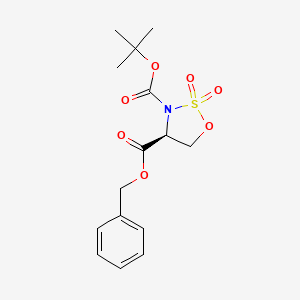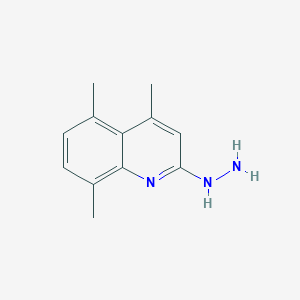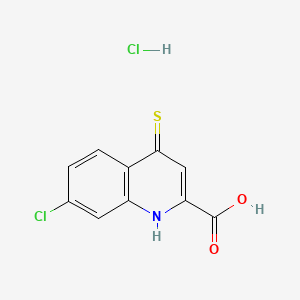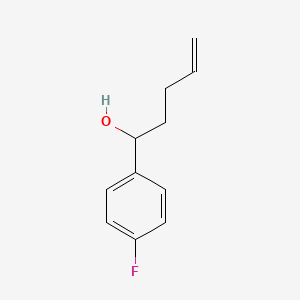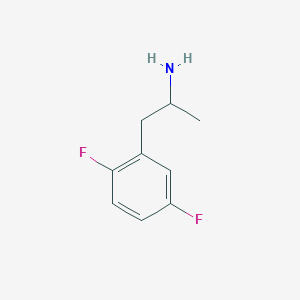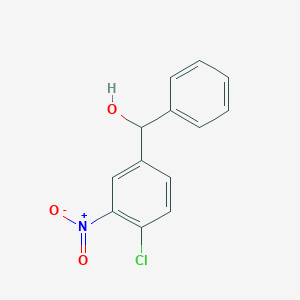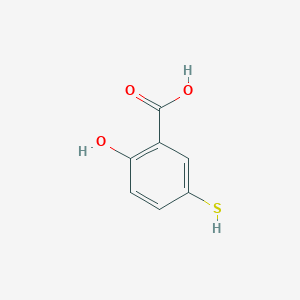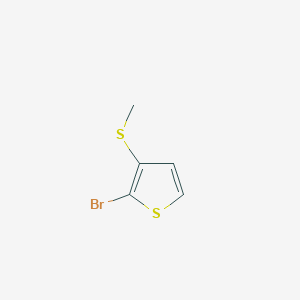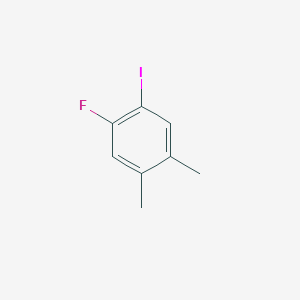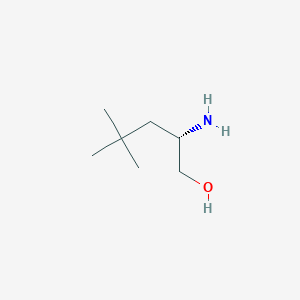
(2S)-2-amino-4,4-dimethylpentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-4,4-dimethylpentan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by its amino group attached to the second carbon and a hydroxyl group attached to the first carbon of a pentane chain, which also has two methyl groups attached to the fourth carbon. This structural arrangement gives it unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4,4-dimethylpentan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 4,4-dimethylpentan-1-ol.
Amination: The hydroxyl group at the first carbon is converted to an amino group through a series of reactions, including protection, substitution, and deprotection steps.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
(2S)-2-amino-4,4-dimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary or secondary amines.
Substitution: Produces substituted amines or amides.
科学研究应用
(2S)-2-amino-4,4-dimethylpentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which (2S)-2-amino-4,4-dimethylpentan-1-ol exerts its effects involves:
Molecular Targets: Interacts with specific enzymes and receptors in biological systems.
Pathways: Modulates biochemical pathways, influencing metabolic processes and cellular functions.
相似化合物的比较
Similar Compounds
®-2-Amino-4,4-dimethylpentan-1-ol: The enantiomer of the compound with different optical activity.
2-Amino-4-methylpentan-1-ol: Lacks one methyl group compared to (2S)-2-amino-4,4-dimethylpentan-1-ol.
2-Amino-3-methylpentan-1-ol: Has a different position of the methyl group on the pentane chain.
Uniqueness
This compound is unique due to its specific chiral center and the presence of two methyl groups on the fourth carbon, which significantly influence its chemical reactivity and biological activity.
属性
分子式 |
C7H17NO |
|---|---|
分子量 |
131.22 g/mol |
IUPAC 名称 |
(2S)-2-amino-4,4-dimethylpentan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)4-6(8)5-9/h6,9H,4-5,8H2,1-3H3/t6-/m0/s1 |
InChI 键 |
OCJXWXGVDQCFJW-LURJTMIESA-N |
手性 SMILES |
CC(C)(C)C[C@@H](CO)N |
规范 SMILES |
CC(C)(C)CC(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


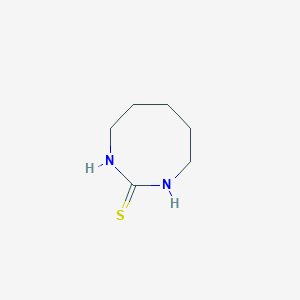
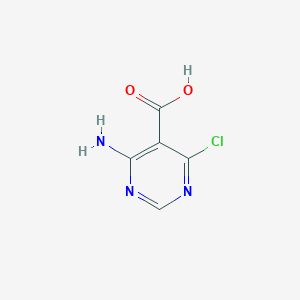
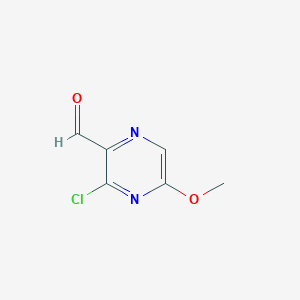
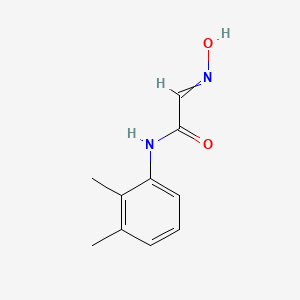
![2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid](/img/structure/B8758598.png)
